molecular formula C9H8BrN5 B3000679 N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine CAS No. 72274-25-0

N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine

Cat. No. B3000679
CAS RN: 72274-25-0
M. Wt: 266.102
InChI Key: UBVSIAHUTXHQTD-UHFFFAOYSA-N
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Description

“N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine” is a compound that belongs to the class of organic compounds known as triazines . Triazines are heterocyclic compounds containing a 1,3,5-triazine moiety, which consists of a six-membered aromatic ring with three nitrogen atoms and three carbon atoms at alternating positions .


Synthesis Analysis

The synthesis of triazine-based compounds generally involves aromatic nucleophilic substitution reactions . There are three main strategies to synthesize covalent triazine-based frameworks (CTFs) from aromatic dinitrile monomers: polymerization mediated by ZnCl2 or catalyzed by strong Brønsted acid, Friedel–Crafts reaction using 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and nickel-catalyzed Yamamoto-type Ullmann cross-coupling .


Molecular Structure Analysis

Triazine-based compounds are often synthesized from 2,4-diamino-6-phenyl-1,3,5-triazine as a starting material . The structures of these compounds can be confirmed by UV-Visible absorption, FT-IR, NMR, and Mass spectral techniques .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazine-based compounds can be investigated using various techniques. For example, their photophysical and thermal properties can be studied . The TGA data indicates that these compounds are stable up to 160 °C .

Scientific Research Applications

Anticancer Activity

Triazine derivatives have been identified as having significant anticancer properties. The cytotoxic effect of triazine derivatives shows promising activity against different tumor cell lines, making them potential therapeutic candidates for cancer treatment .

Antifungal and Antimicrobial Applications

The triazine core structure is known for its antifungal and antimicrobial activities. These compounds can be designed to target specific pathogens, offering a pathway for the development of new antifungal and antimicrobial agents .

Heterogeneous Catalysis

Due to their rich nitrogen content and high chemical stability, triazine-based compounds are used in heterogeneous catalysis. They facilitate various chemical reactions by providing a stable platform for the reactants .

Photocatalysis

Triazines are also utilized in photocatalysis, which is the acceleration of a photoreaction in the presence of a catalyst. They are involved in energy conversion processes and environmental remediation .

Adsorption and Separation Technologies

Recent advances have seen triazine-based materials used in adsorption-based extraction techniques. These materials are particularly effective in the detection and extraction of environmental pollutants due to their large surface area and affinity for target molecules .

Drug Development

The triazine structure is a key component in the synthesis of various drugs. Its derivatives are explored for their potential as analgesics, anti-protozoal, and anti-HIV medications .

Sensing and Detection

Triazine compounds are used in the fabrication of biosensors due to their ability to interact with various biological targets. This makes them useful in the detection of biomolecules and environmental contaminants .

Inhibitors of Enzymatic Activity

Triazine derivatives have been studied as potential inhibitors of enzymes like DHFR (dihydrofolate reductase) and TrxR (thioredoxin reductase). These enzymes are involved in the proliferation of cancer cells, and their inhibition can lead to the development of new anticancer drugs .

Safety And Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s always important to handle chemicals with care and use appropriate personal protective equipment .

properties

IUPAC Name

2-N-(4-bromophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5/c10-6-1-3-7(4-2-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVSIAHUTXHQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928516
Record name N-(4-Bromophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine

CAS RN

1342-25-2
Record name Red 3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001342252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromophenyl)-6-imino-1,6-dihydro-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is C.I. Pigment Red 3 primarily used for?

A1: C.I. Pigment Red 3 is widely used as a colorant in various industrial applications. It is commonly found in paints, inks, plastics, rubber, and textile printing. [] Consumer products like wallpaper, typewriter ribbons, carbon paper, and art materials also utilize this pigment. []

Q2: Does the colorant Red 3 possess any antimicrobial properties?

A2: Yes, research indicates that Red 3 exhibits antimicrobial activity, particularly against gram-positive bacteria. [, ] This activity is attributed to its ability to produce photooxidative species like superoxide and singlet oxygen when exposed to light. []

Q3: Can Red 3 be used to enhance the safety and shelf-life of food products?

A4: Potentially, yes. The antimicrobial properties of Red 3, especially when combined with HPP treatment, suggest it could be used to enhance food safety and extend shelf-life. [] Further research and validation in specific food systems are necessary.

Q4: What were the findings of the two-year feeding studies on C.I. Pigment Red 3 in rats and mice?

A5: Two-year feeding studies conducted by the National Toxicology Program (NTP) found evidence of carcinogenic activity of C.I. Pigment Red 3 in both male and female F344/N rats and male B6C3F1 mice. [] In male rats, there were increased incidences of benign pheochromocytomas of the adrenal gland, squamous cell papillomas of the skin, and Zymbal's gland carcinomas. [] In female rats, there was an increased incidence of hepatocellular adenomas. [] Male mice exhibited increased incidences of tubule adenomas of the renal cortex and follicular cell adenomas. []

Q5: What non-neoplastic lesions were observed in rats during the two-year feeding studies with C.I. Pigment Red 3?

A6: In the two-year feeding studies, both male and female rats exhibited non-neoplastic lesions in the liver, including eosinophilic or mixed type foci of cellular alteration. [] Additionally, chronic nephropathy was observed with increased severity in both sexes, although the lesions were more pronounced in males. []

Q6: What is the crystal structure of C.I. Pigment Red 3?

A8: C.I. Pigment Red 3 crystallizes in the monoclinic system with a space group of P21/a. [] The unit cell contains four molecules, and the molecule exists in the hydrazone tautomer form. [] Intramolecular hydrogen bonds contribute to the approximately planar structure of the molecule. [] The molecules are arranged in columns, with alternating molecules in antiparallel orientation, and are held together by van der Waals forces. []

Q7: What methods have been explored for the degradation of dyes like Reactive Red 3, which is structurally similar to C.I. Pigment Red 3?

A7: Several methods have been investigated for the degradation of Reactive Red 3, including:

  • Fungal Degradation: Fungal species such as Penicillium chrysogenum, Aspergillus niger, and Cladosporium sp. have demonstrated the ability to decolorize Reactive Red 3. []
  • Catalytic Wet Oxidation: This method, utilizing catalysts like Fe-RH-MCM-41, has proven effective in degrading Reactive Red 3. [, ]
  • Photocatalytic Degradation: Studies have shown that employing UV irradiation in the presence of TiO2 can effectively degrade Reactive Red 3. [, ]

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